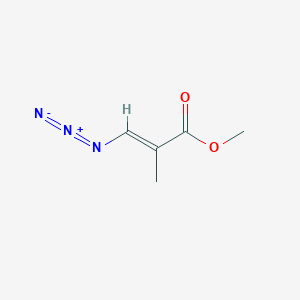
N-benzyl-N'-(4-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Mechanical Analysis
Research on derivatives of benzil, including compounds similar to N-benzyl-N'-(4-methylphenyl)ethanediamide, has explored their potential in various fields. A study by Mary et al. (2019) investigated the structural, spectroscopic, and various physico-chemical and biological characteristics of benzil and its derivatives through computational methods. The findings suggest potential applications in light harvesting efficiency analysis for photovoltaic devices and as inhibitors for certain biological enzymes, demonstrating the compound's utility in both renewable energy and biotechnology sectors (Mary et al., 2019).
Organometallic Syntheses and Reactions
The metalation of benzene and ferrocene by n-butyllithium-N,N,N',N'-tetramethylethylenediamine, as studied by Rausch and Ciappenelli (1967), provides insights into the synthesis and utility of organometallic compounds involving derivatives similar to N-benzyl-N'-(4-methylphenyl)ethanediamide. This research highlights the compound's applicability in creating phenyllithium and 1,1'-ferrocenylenedilithium for use in organic and organometallic syntheses, offering a pathway to a variety of products (Rausch & Ciappenelli, 1967).
Regioselective Chemical Reactions
Yavari et al. (2005) conducted a study on the regioselective reaction of N1-benzyl-N2-(4-nitrophenyl)ethanediamide with acetylenic esters, leading to products with potential pharmacological applications. This research showcases the compound's versatility in chemical synthesis, particularly in creating structures that could have implications in drug design and development (Yavari et al., 2005).
Propiedades
IUPAC Name |
N-benzyl-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXNROKSSRFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(4-methylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)



![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)



![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2701473.png)


